molecular formula C25H25N3O3S2 B2613601 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide CAS No. 691366-82-2

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2613601
CAS No.: 691366-82-2
M. Wt: 479.61
InChI Key: GAASTAICMYFFBE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) and at the 2-position with a 2,2-diphenylacetamide moiety. Its molecular formula is C₂₄H₂₄N₃O₃S₂, with a molecular weight of 466.59 g/mol.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-28(4-2)33(30,31)20-15-16-21-22(17-20)32-25(26-21)27-24(29)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,23H,3-4H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAASTAICMYFFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diphenylacetamide Moiety: The final step involves the acylation of the benzothiazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the diphenylacetamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities, although further research is needed to confirm these effects.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The diethylsulfamoyl group may interact with enzymes, altering their activity. The diphenylacetamide moiety can enhance the compound’s binding affinity to proteins, influencing various cellular pathways.

Comparison with Similar Compounds

Key Features :

  • Benzothiazole ring: A heterocyclic scaffold known for bioactivity in medicinal chemistry .
  • 2,2-Diphenylacetamide : Contributes to steric bulk and hydrogen-bonding capacity via the amide group .

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Core

  • Diethylsulfamoyl vs. Dimethylsulfamoyl derivatives may exhibit faster metabolic clearance due to smaller alkyl chains .
  • Trifluoromethyl vs. Sulfamoyl :

    • The trifluoromethyl group (CF₃) in the analog () introduces strong electron-withdrawing effects, altering electronic distribution on the benzothiazole ring. This could enhance binding to hydrophobic enzyme pockets compared to the sulfamoyl group .
  • Unsubstituted Benzothiazole :

    • Compound 37 () lacks substitution on the benzothiazole, reducing steric hindrance but also eliminating sulfamoyl-related bioactivity. The additional acetamide group may facilitate hydrogen bonding .

Acetamide Modifications

  • 2,2-Diphenyl vs. In contrast, the phenoxy group in the dimethylsulfamoyl analog () offers a balance of hydrophobicity and moderate polarity .
  • Crystal Packing and Hydrogen Bonding :

    • The 2,2-diphenylacetamide moiety in the target compound forms N–H⋯O hydrogen bonds and C–H⋯π interactions, stabilizing its crystal lattice (as seen in ). This may correlate with enhanced solid-state stability compared to analogs with smaller substituents .

Implications for Pharmacological Activity

  • Sulfamoyl Group : Likely confers sulfonamide-like activity, such as carbonic anhydrase inhibition or antibacterial effects, depending on the biological target.
  • Diphenylacetamide : May enhance binding to aromatic-rich enzyme domains (e.g., kinase ATP pockets) due to π-π stacking interactions .
  • Comparative Bioactivity: While direct activity data are unavailable, structural analogs with trifluoromethyl or phenoxy groups () highlight the importance of substituent choice in tuning potency and selectivity.

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